REACTION_CXSMILES
|
C(Cl)(Cl)=O.C(=O)([O-])[O-].[K+].[K+].C1(C(C2C=CC=CC=2)[N:18]2CC(OC3C=CC=C(C(F)(F)F)C=3)C2)C=CC=CC=1.[F:39][C:40]([F:56])([F:55])[C:41]1[CH:42]=[C:43]([CH:52]=[CH:53][CH:54]=1)[O:44][CH:45]1[CH2:48][N:47]([C:49](Cl)=[O:50])[CH2:46]1.C1(C(C2C=CC=CC=2)Cl)C=CC=CC=1.N>C1(C)C=CC=CC=1>[F:39][C:40]([F:56])([F:55])[C:41]1[CH:42]=[C:43]([CH:52]=[CH:53][CH:54]=1)[O:44][CH:45]1[CH2:48][N:47]([C:49]([NH2:18])=[O:50])[CH2:46]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
solution
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)OC1=CC(=CC=C1)C(F)(F)F)C1=CC=CC=C1
|
Name
|
|
Quantity
|
38.4 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarbonyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(OC2CN(C2)C(=O)Cl)C=CC1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(Cl)C1=CC=CC=C1
|
Name
|
liquid
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
WASH
|
Details
|
TLC (silica gel eluted with methylene chloride) of a sample
|
Type
|
CUSTOM
|
Details
|
(reacted)
|
Type
|
WAIT
|
Details
|
After 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove solid
|
Type
|
CUSTOM
|
Details
|
leaving a filtrate
|
Type
|
CUSTOM
|
Details
|
Some white solid formed in the mixture
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
CUSTOM
|
Details
|
the removal of ammonia
|
Type
|
ADDITION
|
Details
|
Petroleum ether (60 ml) was added to the mixture
|
Type
|
FILTRATION
|
Details
|
the resulting white solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed twice with petroleum ether
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(OC2CN(C2)C(=O)N)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |